
tert-Butyl 4-methyl-3-vinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-methyl-3-vinylbenzoate: is an organic compound with the molecular formula C14H18O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the benzene ring is replaced by a vinyl group. This compound is known for its applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize tert-Butyl 4-methyl-3-vinylbenzoate is through the esterification of 4-methyl-3-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 4-methyl-3-vinylbenzoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high efficiency and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-3-vinylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-methyl-3-vinylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of ester groups on biological activity. It is also employed in the synthesis of biologically active molecules and pharmaceuticals .
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters. It is also explored for its role in the synthesis of prodrugs and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-methyl-3-vinylbenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures .
Comparación Con Compuestos Similares
- tert-Butyl benzoate
- tert-Butyl 4-methylbenzoate
- tert-Butyl 3-vinylbenzoate
Comparison: tert-Butyl 4-methyl-3-vinylbenzoate is unique due to the presence of both a tert-butyl group and a vinyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The vinyl group allows for additional polymerization reactions, making it more versatile in material science applications .
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
tert-butyl 3-ethenyl-4-methylbenzoate |
InChI |
InChI=1S/C14H18O2/c1-6-11-9-12(8-7-10(11)2)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3 |
Clave InChI |
LLUJBSKMVMRDFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
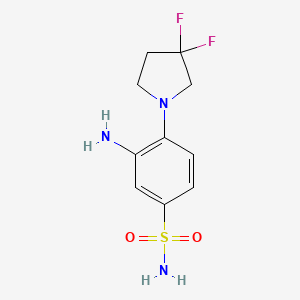
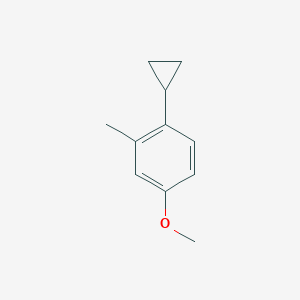

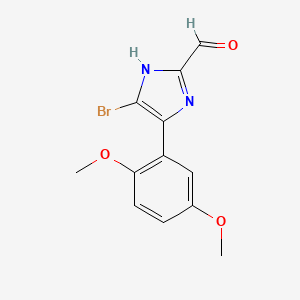
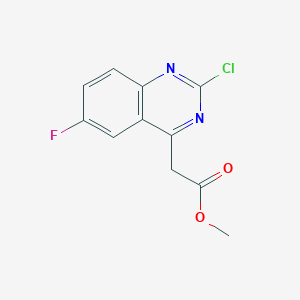
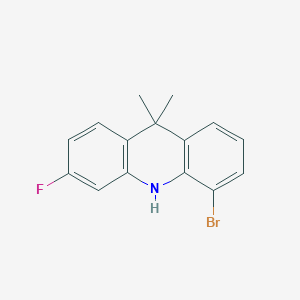
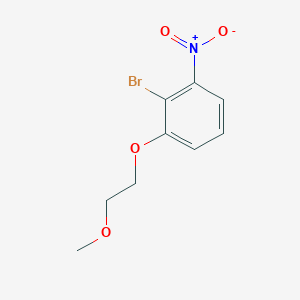
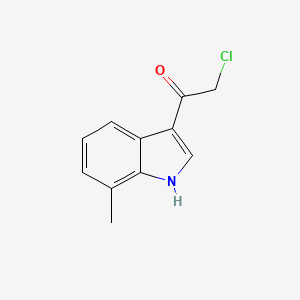
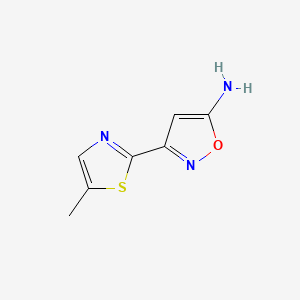
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)

![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/structure/B13715360.png)
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)
